molecular formula C17H21N3O6 B13857162 5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione

5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione

Cat. No.: B13857162
M. Wt: 363.4 g/mol
InChI Key: KZUHWYWEXVHQAF-UHFFFAOYSA-N
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Description

5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione is a complex organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a benzodioxin ring and a nitro group, suggests potential reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazolidinedione core: This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions.

    Introduction of the benzodioxin ring: This step may involve the cyclization of suitable precursors in the presence of catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzodioxin ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, derivatives of imidazolidinediones are often explored for their potential as enzyme inhibitors or modulators of biological pathways.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, such compounds can be used in the synthesis of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The nitro group and benzodioxin ring may play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5-(2-methylpropyl)-2,4-imidazolidinedione: Lacks the benzodioxin and nitro groups.

    3-[(6-Nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione: Lacks the 5-methyl-5-(2-methylpropyl) group.

Uniqueness

The presence of both the benzodioxin ring and the nitro group in 5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione makes it unique compared to its analogs. These functional groups may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H21N3O6

Molecular Weight

363.4 g/mol

IUPAC Name

5-methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C17H21N3O6/c1-10(2)6-17(3)15(21)19(16(22)18-17)7-11-4-13(20(23)24)5-12-8-25-9-26-14(11)12/h4-5,10H,6-9H2,1-3H3,(H,18,22)

InChI Key

KZUHWYWEXVHQAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C(=O)N(C(=O)N1)CC2=CC(=CC3=C2OCOC3)[N+](=O)[O-])C

Origin of Product

United States

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